N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}-2-phenylpropanamide
Overview
Description
N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}-2-phenylpropanamide is a useful research compound. Its molecular formula is C25H22N2O3 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.16304257 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Reactions
The compound has been explored in chemoselective reactions to create hexahydro-4-pyrimidinones and oxazolidines. These findings suggest its potential in selective organic synthesis processes, contributing to the field of pharmaceuticals and fine chemicals (Hajji et al., 2002).
Environmental-Friendly Synthesis
It has been involved in environmentally friendly syntheses of potential analgesic and antipyretic compounds. This indicates its role in green chemistry, offering a more sustainable approach to drug discovery (Reddy et al., 2014).
Water Soluble Derivative Synthesis
Its derivative, a water-soluble phthalimide derivative, shows potential as an analgesic and antipyretic agent. This highlights its importance in creating more bioavailable forms of pharmaceutical compounds (Reddy et al., 2013).
Intramolecular C-N Bond Formation
The compound is significant in the intramolecular C-N bond formation of phenylpropanamide derivatives, demonstrating its utility in organic synthesis and the creation of diverse organic compounds (Wang et al., 2021).
Schiff Base Compounds
It has been studied in the context of Schiff base compounds containing different donor atoms. These compounds exhibit inhibitor properties, suggesting its relevance in the field of corrosion science and materials protection (Leçe et al., 2008).
Isotope Effects in Enzymatic N-demethylation
The compound has been used to study isotope effects in enzymatic N-demethylation, providing insights into the mechanisms of enzyme-catalyzed reactions and drug metabolism (Abdel-Monem, 1975).
Properties
IUPAC Name |
N-[3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methylphenyl]-2-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16-12-13-20(26-23(28)17(2)18-8-4-3-5-9-18)14-19(16)15-27-24(29)21-10-6-7-11-22(21)25(27)30/h3-14,17H,15H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWMDSQVERALTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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